1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone
Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound with potential applications in various fields of science and industry. This compound features a dibenzoazepine core linked to a pyrimidine moiety via a sulfanyl ethanone bridge. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone involves multiple steps, typically starting with the preparation of the dibenzoazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The pyrimidine moiety is synthesized separately, often through condensation reactions involving aromatic aldehydes and amines. The final step involves the coupling of the dibenzoazepine and pyrimidine units via a sulfanyl ethanone bridge, typically under mild reaction conditions to preserve the integrity of the functional groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone bridge can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the dibenzoazepine and pyrimidine moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, this compound can be used to develop new synthetic methodologies and explore reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a valuable tool for studying protein-ligand interactions and enzyme inhibition.
Medicine: The compound’s potential therapeutic properties could be investigated for the development of new drugs, particularly in the areas of oncology and neurology.
Industry: Its chemical stability and reactivity make it suitable for use in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure suggests potential interactions with nucleic acids and proteins, which could influence cellular processes and pathways.
Comparison with Similar Compounds
Similar compounds to 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone include other dibenzoazepine derivatives and pyrimidine-based compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
Dibenzoazepine derivatives: These compounds often exhibit similar pharmacological properties and can be used as antidepressants or antipsychotics.
Pyrimidine-based compounds: These are commonly used in the development of antiviral and anticancer agents due to their ability to interact with nucleic acids.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c30-24-16-21(18-8-2-1-3-9-18)27-26(28-24)32-17-25(31)29-22-12-6-4-10-19(22)14-15-20-11-5-7-13-23(20)29/h1-13,16H,14-15,17H2,(H,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWYAFGKHANCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC(=CC(=O)N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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